molecular formula C22H22N4O3S B2561325 N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide CAS No. 1105217-62-6

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide

Cat. No.: B2561325
CAS No.: 1105217-62-6
M. Wt: 422.5
InChI Key: ONLKGLPFCBJJHF-UHFFFAOYSA-N
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Description

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide is a sophisticated synthetic compound designed for research purposes, integrating multiple pharmaceutically relevant motifs into a single chemical entity. Its molecular structure features a thieno[3,4-c]pyrazole core, a heterocyclic system of significant interest in medicinal chemistry due to its potential for diverse biological interactions . This core is further functionalized with a phenoxyacetamide moiety and a benzylcarbamoylmethyl group, structural elements commonly investigated for their roles in modulating biological activity and physicochemical properties. Compounds containing the pyrazole scaffold are extensively studied for their anti-inflammatory potential . Research in this area indicates that novel pyrazole derivatives can exhibit potent biological effects, such as the suppression of key pro-inflammatory cytokines, highlighting the value of this structural class in developing new therapeutic agents . The integration of the acetamide functionality is a common strategy in drug discovery to influence a compound's hydrogen-bonding capacity and metabolic stability. This specific combination of structural features makes this compound a compelling candidate for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. It serves as a key intermediate or target molecule in projects aimed at hit-to-lead optimization and for probing novel mechanisms of action in various biochemical pathways.

Properties

IUPAC Name

N-benzyl-2-[3-[(2-phenoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-20(23-11-16-7-3-1-4-8-16)12-26-22(18-14-30-15-19(18)25-26)24-21(28)13-29-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKGLPFCBJJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzylcarbamoyl and phenoxyacetamide groups. Common reagents used in these reactions include various amines, acyl chlorides, and phenols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives, including N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide. These compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, molecular docking studies indicate that similar compounds can effectively bind to key targets involved in cancer progression, such as protein kinases and other enzymes critical for tumor growth .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This mechanism could make it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes that are pivotal in various biochemical pathways. For example, its design facilitates the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory process .

Molecular Docking Studies

Molecular docking studies have been extensively used to predict the binding affinity of this compound with target proteins. These studies provide insights into how modifications to the compound's structure can enhance its biological activity .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF7 breast cancer cells with IC50 values indicating strong efficacy .
Study BAnti-inflammatory PropertiesIdentified as a potent 5-lipoxygenase inhibitor through molecular docking simulations .
Study CAntimicrobial ActivityShowed effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The phenoxyacetamide group could improve solubility relative to ethyl carbamates .
  • Synthetic Complexity: The target compound’s synthesis may require precise control of substituent positioning, akin to triazole derivatives , whereas benzooxazinones utilize milder conditions (e.g., room-temperature reactions in DMF) .

Spectroscopic Characterization

  • ¹H-NMR: The target compound’s methylene (CH₂) and aromatic protons are expected to align with triazole derivatives (δ 3.4–8.2) . The NH-triazole proton at δ 13.0 in triazoles may shift slightly in thienopyrazoles due to ring strain differences.
  • Mass Spectrometry: A molecular ion peak near m/z 450–500 is anticipated, similar to benzooxazinones .

Biological Activity

N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its IUPAC name is this compound, with the molecular formula C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S .

This compound is believed to exert its biological effects through the modulation of various signaling pathways and enzyme activities. The compound interacts with specific molecular targets in the body, influencing enzyme inhibition and receptor binding .

Biological Activities

  • Anticonvulsant Activity :
    • Studies have shown that related compounds with similar structural features exhibit anticonvulsant properties. For example, N-benzyl 2-acetamidoacetamides have demonstrated significant protection against seizures induced by maximal electroshock (MES) in animal models . The presence of specific substituents on the benzyl group can enhance this activity.
    • In related research, compounds such as N-benzyl 2-acetamido-3-methoxypropionamide exhibited potent anticonvulsant effects with ED50 values comparable to established anticonvulsants like phenytoin .
  • Enzyme Inhibition :
    • The compound's ability to inhibit enzymes has been investigated. For instance, it may affect enzymes involved in neurotransmitter metabolism or signaling pathways relevant to seizure activity .
  • Potential Therapeutic Applications :
    • Given its structural characteristics and biological activity, this compound could be explored for therapeutic applications in treating neurological disorders such as epilepsy and other conditions involving dysregulated neuronal excitability .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Thieno[3,4-c]pyrazole Core :
    • The core is synthesized through cyclization reactions involving appropriate precursors under specific conditions.
  • Introduction of Benzylamino Group :
    • This step involves reacting the intermediate with benzylamine to form the desired benzylamino derivative.
  • Final Coupling :
    • The final product is obtained by coupling the benzylamino derivative with 2-phenoxyacetamide under controlled conditions .

Case Studies and Research Findings

Research has highlighted various derivatives of related compounds that showcase significant biological activity:

Compound NameStructureBiological ActivityED50 (mg/kg)
N-benzyl 2-acetamido-3-methoxypropionamideStructureAnticonvulsant8.3 (i.p.)
N-benzyl 2-acetamidoacetamideStructureAnticonvulsant30 (i.p.)
N-benzyl 2-acetamido-3-ethoxypropionamideStructureAnticonvulsant17.3 (i.p.)

These findings suggest that modifications to the core structure can significantly impact biological activity.

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